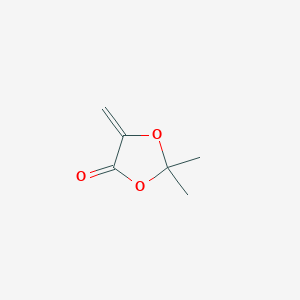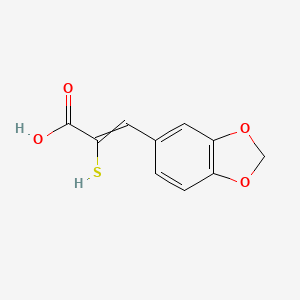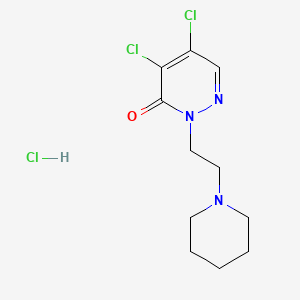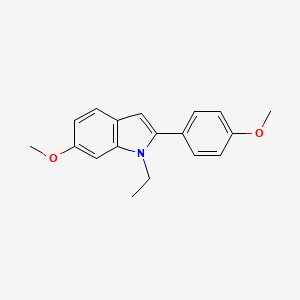![molecular formula C13H26O7Si B14345231 Diethyl [3-(trimethoxysilyl)propyl]propanedioate CAS No. 105038-23-1](/img/structure/B14345231.png)
Diethyl [3-(trimethoxysilyl)propyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [3-(trimethoxysilyl)propyl]propanedioate is an organosilicon compound with the molecular formula C13H26O7Si. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used as a coupling agent, adhesion promoter, and surface modifier due to its ability to form strong bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [3-(trimethoxysilyl)propyl]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [3-(trimethoxysilyl)propyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Substitution: Formation of substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [3-(trimethoxysilyl)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also used in the synthesis of hybrid materials and composites.
Biology: Employed in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and the development of medical devices due to its ability to form stable bonds with various substrates.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability.
Wirkmechanismus
The mechanism of action of diethyl [3-(trimethoxysilyl)propyl]propanedioate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds provide strong adhesion and stability to the materials. The ester groups in the compound can also participate in various chemical reactions, leading to the formation of new functional groups and enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(Diethylamino)propyl]trimethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- (3-Aminopropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
Uniqueness
Diethyl [3-(trimethoxysilyl)propyl]propanedioate is unique due to its combination of ester and trimethoxysilyl groups, which provide both reactivity and stability. This dual functionality allows it to be used in a wide range of applications, from surface modification to the synthesis of advanced materials. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
105038-23-1 |
|---|---|
Molekularformel |
C13H26O7Si |
Molekulargewicht |
322.43 g/mol |
IUPAC-Name |
diethyl 2-(3-trimethoxysilylpropyl)propanedioate |
InChI |
InChI=1S/C13H26O7Si/c1-6-19-12(14)11(13(15)20-7-2)9-8-10-21(16-3,17-4)18-5/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
AWYQUMHMVAWMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC[Si](OC)(OC)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


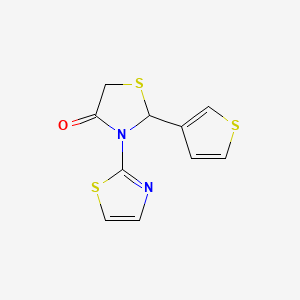
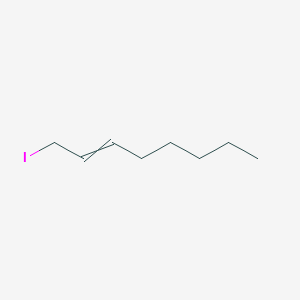
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)
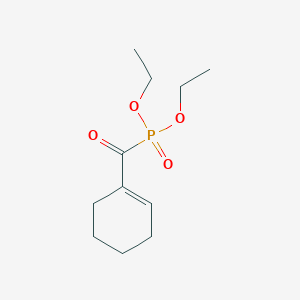
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
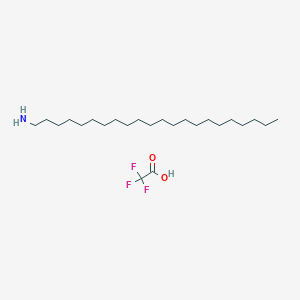
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
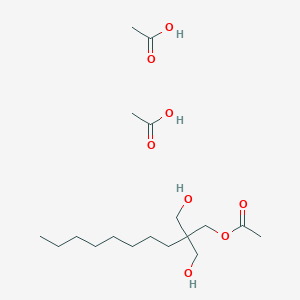
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
